

Application Notes & Protocols for the Analysis of Spirovetivane Sesquiterpenoids

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Compound of Interest

Compound Name: *11R,12-Dihydroxyspirovetiv-1(10)-en-2-one*

Cat. No.: *B1158823*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used for the isolation, identification, and quantification of spirovetivane sesquiterpenoids. The protocols detailed below are essential for researchers in natural product chemistry, pharmacology, and drug development who are working with this class of compounds.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a spiro[4.5]decane carbon skeleton. They are found in various natural sources, including plants, fungi, and cyanobacteria, and exhibit a range of biological activities, such as antimicrobial and anti-inflammatory properties.[1][2] The accurate analysis of these compounds is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of spirovetivane sesquiterpenoids.[3][4]

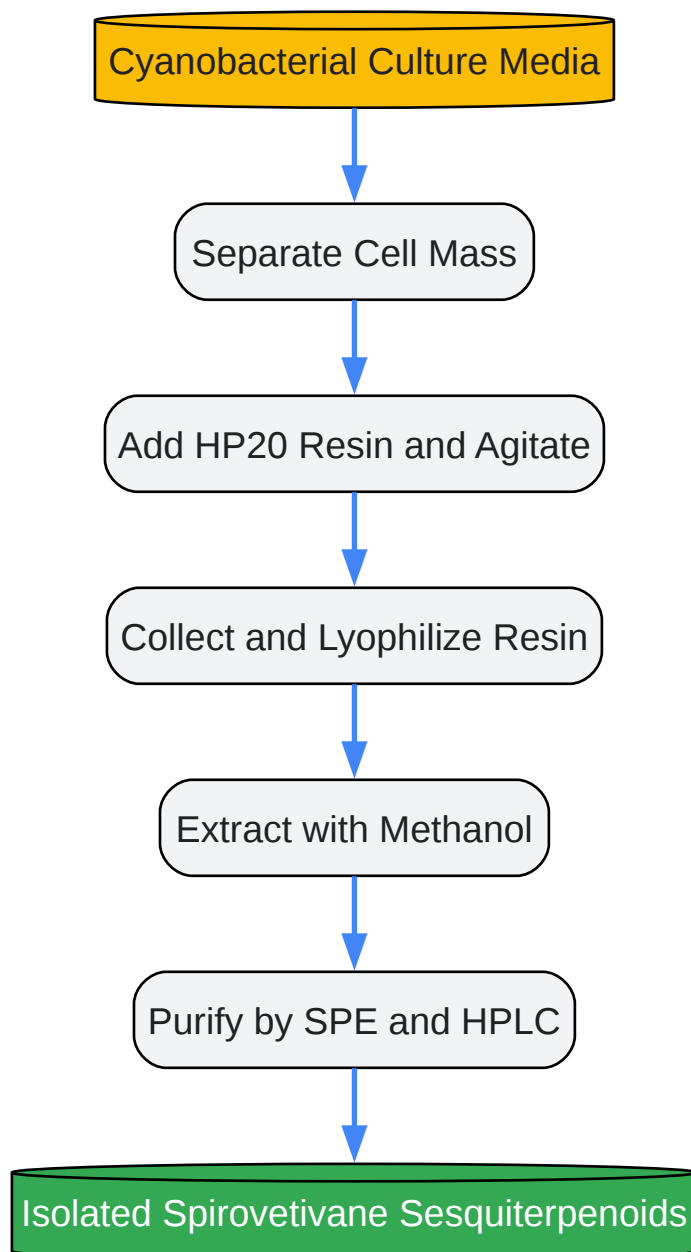
Extraction and Isolation

The initial step in the analysis of spirovetivane sesquiterpenoids from natural sources is their extraction and isolation from the complex matrix.

Protocol: Extraction and Isolation of Spirovetivane Sesquiterpenoids from Cyanobacterial Culture Media[5][6][7]

- Adsorption: Add HP20 resin to the cyanobacterial culture media after separating the cell mass. Agitate overnight by aeration to allow for the adsorption of secreted metabolites.
- Collection and Extraction: Collect the HP20 resin by filtration, lyophilize it, and then exhaustively extract the metabolites with methanol (MeOH).
- Purification: Subject the crude extract to Solid Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) for the isolation of individual compounds.

A general workflow for the extraction and isolation process is depicted below.



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Caption: Workflow for the extraction and isolation of spirovetivane sesquiterpenoids.

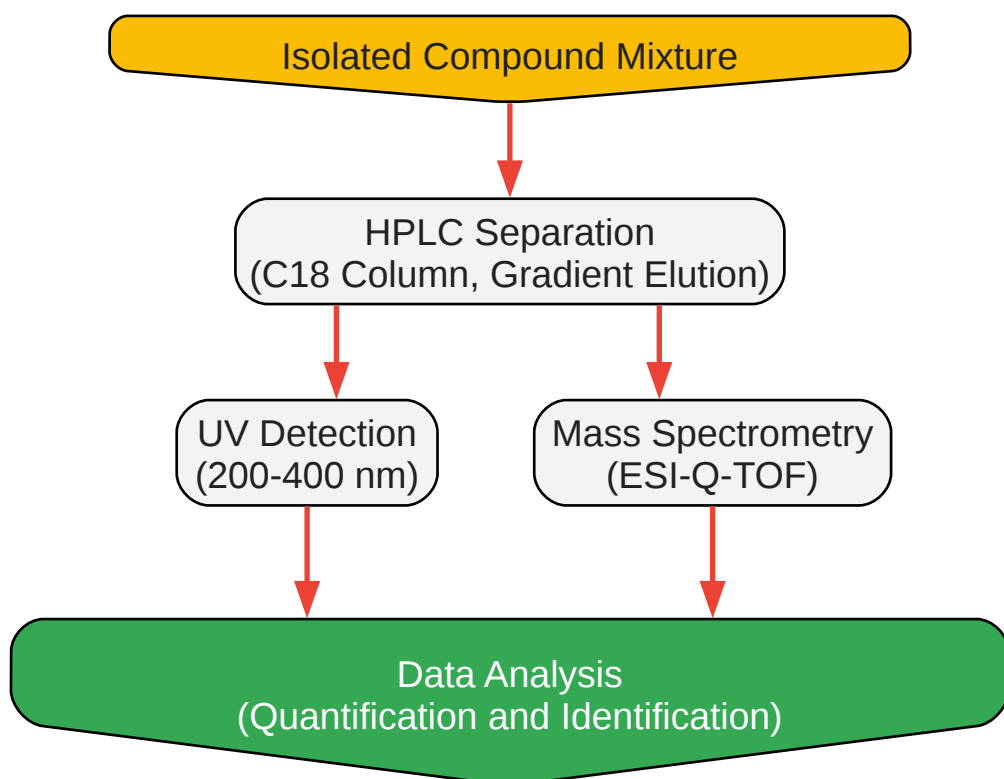
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation, detection, and quantification of spirovetivane sesquiterpenoids.[8][9][10]

Protocol: HPLC-MS Analysis

- Instrumentation: An Agilent 6545 LC-MS Q-ToF with ESI ionization in positive mode.
- Column: C18 Agilent Eclipse Plus (1.8 μm , 2.1 \times 50 mm).
- HPLC System: Shimadzu system with an LC-20AB binary high-pressure gradient solvent delivery unit, an SPD-M20A photodiode array detector, and a CBM-20A system controller.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Gradient:
 - 0–2 min, 35% B
 - 2–17 min, 35–98% B
 - 17–19 min, 98% B
 - 19.1–21 min, 35% B
- Flow Rate: 0.3 mL/min.
- Detection: UV detection (200-400 nm) and mass spectrometry.

The logical flow of an HPLC-MS analysis is illustrated in the following diagram.



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Caption: General workflow for HPLC-MS analysis of sesquiterpenoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

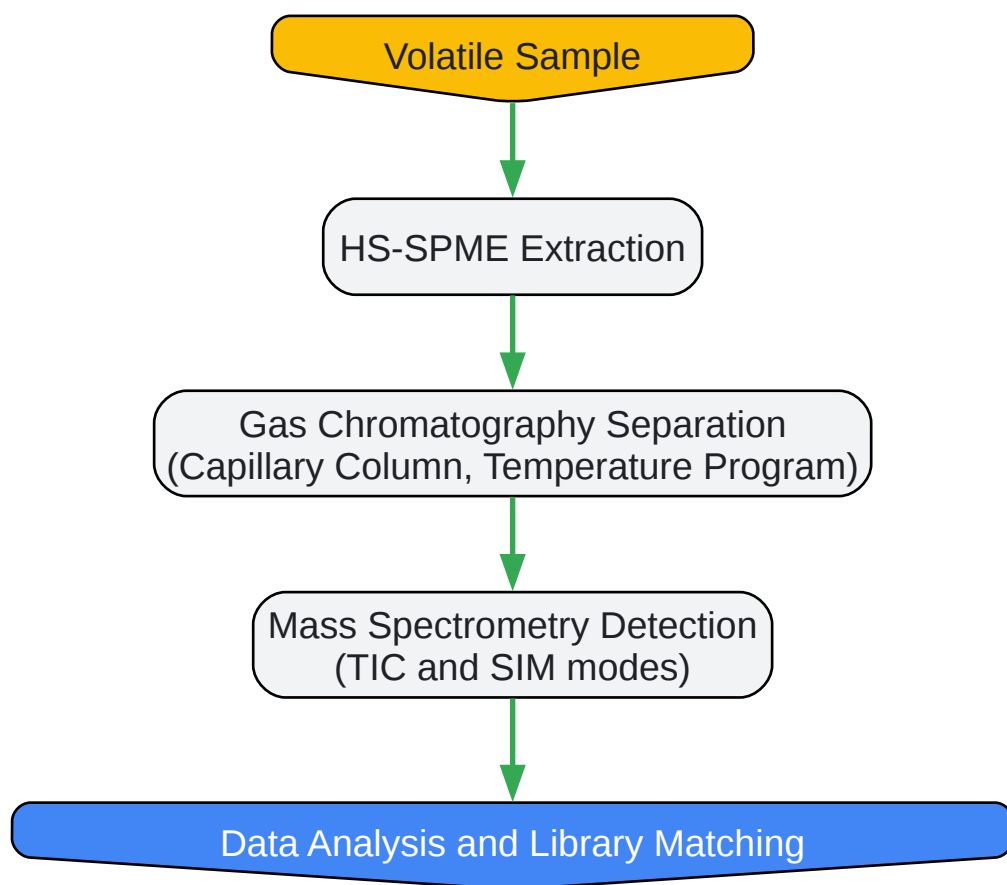
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.[8][11][12]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for Sesquiterpene Analysis[11][12]

- Extraction (HS-SPME):
 - Use a DVB/CAR/PDMS fiber (50/30 μm film thickness).
 - Equilibrate the sample for 15 min at 30 °C with continuous stirring.
 - Extract for 15 min.

- GC-MS System:
 - Injector: 260 °C, splitless mode.
 - Column: CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness).
 - Oven Program: 45 °C for 5 min, then to 80 °C at 10 °C/min, and finally to 240 °C at 2 °C/min.
 - Carrier Gas: Helium at a constant pressure of 10 psi.
 - Transfer Line: 250 °C.
- Mass Spectrometer:
 - Acquisition Mode: Total Ion Current (TIC) and Selected Ion Monitoring (SIM).
 - Scan Range: 40–200 m/z.
 - Scan Rate: 1 scan/s.

The following diagram outlines the GC-MS analysis process.



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Caption: Workflow for HS-SPME-GC-MS analysis of volatile sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

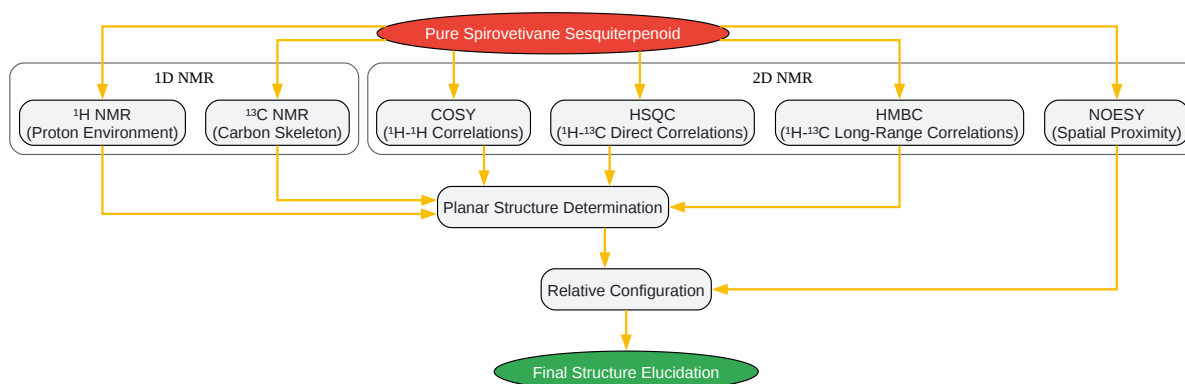
NMR spectroscopy is indispensable for the structural elucidation of novel spirovetivane sesquiterpenoids.[5][13] A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is used to determine the planar structure and relative configuration of the molecules.[5][7]

Protocol: NMR Data Acquisition

- Solvent: Deuterated methanol (MeOH-d_4) or chloroform (CDCl_3).
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Experiments:

- 1D: ^1H NMR, ^{13}C NMR.
- 2D: COSY, HSQC, HMBC, NOESY, and DPGFSE-1D-TOCSY for detailed proton assignments and coupling constants.

The logical relationship for structure elucidation using NMR is shown below.



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Caption: Logical flow for NMR-based structure elucidation of spirovetivane sesquiterpenoids.

Quantitative Data Summary

^{13}C and ^1H NMR Spectroscopic Data

The following table summarizes the ^{13}C and ^1H NMR data for Spironostoic acid (1) as an example.^[7]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	126.2	5.75 (s)
2	202.2	
3	43.5	2.35 (m), 2.15 (m)
4	38.9	1.85 (m)
5	51.8	
6	36.1	1.65 (m), 1.45 (m)
7	45.2	2.05 (m)
8	22.9	1.55 (m), 1.35 (m)
9	31.8	1.75 (m), 1.25 (m)
10	168.1	
11	75.8	4.15 (d, 8.0)
12	182.9	
13	12.5	1.20 (s)
14	21.0	1.10 (d, 7.0)
15	21.0	1.90 (s)

Data acquired in MeOH-d₄.

Antimicrobial Activity

The antimicrobial efficacy of spirovetivane sesquiterpenoids can be assessed by determining the Minimum Inhibitory Concentration (MIC). The following table shows the MIC values for vetiver essential oil, which is rich in these compounds.[\[1\]](#)

Microorganism	MIC (µg/mL)
Staphylococcus aureus	39 - 156
Bacillus subtilis	312.5
Enterococcus faecalis	31.25

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive analysis of spirovetivane sesquiterpenoids. A multi-technique approach, combining extraction and isolation with advanced chromatographic and spectroscopic methods, is essential for the successful identification, quantification, and structural elucidation of these important natural products.

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